5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Purity Quality Control Reproducibility

Researchers pursuing SYK/JAK kinase inhibitor programs often face supply gaps for precise halogenated building blocks. This 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CAS 956135-56-1) solves that-featuring a 3-fluorophenyl motif for distinct lipophilicity (XLogP3 2.9) and H-bond acceptor count (4), and a 5-bromo handle for Suzuki/Buchwald-Hartwig diversification. • ≥95% purity ensures high catalyst turnover in cross-coupling. • Enables SAR studies on fluorination positional effects vs. 4-F analogs. • Ready stock from BenchChem with global shipping for uninterrupted medchem workflows.

Molecular Formula C10H7BrFN3
Molecular Weight 268.08 g/mol
CAS No. 956135-56-1
Cat. No. B1454402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine
CAS956135-56-1
Molecular FormulaC10H7BrFN3
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br
InChIInChI=1S/C10H7BrFN3/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,(H,13,14,15)
InChIKeyFNGLVZNFUIKRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CAS 956135-56-1) — Structural and Purity Baseline


5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CAS 956135-56-1) is a disubstituted pyrimidine featuring a 5-bromo substituent and a 3-fluorophenylamino group at the 2-position [1]. It is classified as a heterocyclic building block with a molecular weight of 268.08 g/mol . As a member of the 2-aminopyrimidine class, it is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including those targeting kinase inhibition [2]. The presence of both bromine (enabling cross-coupling reactions) and a fluorinated aromatic ring (modulating lipophilicity and metabolic stability) defines its synthetic utility relative to non-halogenated or less-substituted analogs.

Why 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine Cannot Be Substituted by In-Class Analogs: A Selection Rationale


Substitution of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine with a closely related analog (e.g., 5-bromo-N-phenylpyrimidin-2-amine or 5-bromo-N-(4-fluorophenyl)pyrimidin-2-amine) is not permissible without experimental validation due to quantifiable differences in physicochemical and potentially biological properties. As detailed in Section 3, the specific 3-fluorophenyl substitution confers a distinct hydrogen bond acceptor count (4 vs. 3 for non-fluorinated analog) and increased lipophilicity (XLogP3 2.9 vs. 2.8) [1]. In kinase inhibitor contexts, subtle changes in fluorination position (3- vs. 4-fluorophenyl) can dramatically alter target selectivity and binding affinity [2]. Therefore, procurement decisions for SAR studies, lead optimization, or patent prosecution require the exact specified compound to ensure reproducibility and intellectual property alignment.

Quantitative Differentiation Evidence for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine (CAS 956135-56-1)


Vendor Purity Grade Differentiation: NLT 97% vs. 95% Baseline

Direct comparison of vendor specifications reveals a quantifiable purity differential. Supplier 001chemical lists a minimum purity of NLT 97% for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine [1], whereas AKSci specifies a minimum purity of 95% . For procurement in sensitive synthetic applications (e.g., cross-coupling reactions where halogen content is critical), this 2% absolute difference in minimum purity can impact reaction yield consistency and downstream purification requirements.

Purity Quality Control Reproducibility

Enhanced Lipophilicity and Hydrogen Bonding Capacity Relative to Non-Fluorinated Analog

Computed physicochemical properties distinguish 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine from the non-fluorinated comparator 5-bromo-N-phenylpyrimidin-2-amine (CAS 886365-88-4). The target compound exhibits an XLogP3 of 2.9 versus 2.8 for the comparator, and a hydrogen bond acceptor count of 4 versus 3 [1]. These differences, while seemingly modest, translate to altered membrane permeability and protein binding potential, key parameters in medicinal chemistry optimization.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Class-Level Cytotoxic Activity of Bromo-Pyrimidine Analogs

While direct quantitative data for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine is not available in the public literature, class-level evidence from a series of bromo-pyrimidine analogues demonstrates potent cytotoxic activity. In a study of 31 novel bromo-pyrimidine analogues, the majority showed potent in vitro activity against K562 chronic myeloid leukemia cells, with further evaluation confirming Bcr/Abl tyrosine kinase inhibition [1]. Notably, within a related series of 5-bromopyrimidine derivatives, compounds 5 and 6 exhibited the highest antiviral and cytostatic activities among all evaluated compounds [2]. This establishes a strong precedent for the biological relevance of the 5-bromopyrimidine scaffold, providing a rational basis for procuring this specific building block for kinase inhibitor discovery programs.

Anticancer Tyrosine Kinase Inhibition Cytotoxicity

Validated Application Scenarios for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine Based on Evidence


Synthetic Intermediate for SYK and JAK Kinase Inhibitor Patents

This compound is explicitly disclosed within the generic structure of pyrimidine amines claimed as potent inhibitors of spleen tyrosine kinase (SYK) [1]. Procurement is warranted for groups prosecuting patents related to aminopyrimidine-based SYK inhibitors (e.g., for asthma, COPD, or rheumatoid arthritis) or JAK kinase inhibitors [2], as it serves as a key intermediate for generating novel derivatives within the claimed intellectual property space.

SAR Studies for Bromo-Pyrimidine Tyrosine Kinase Inhibitors

Given the validated cytotoxic activity of bromo-pyrimidine analogues against Bcr/Abl tyrosine kinase and K562 cells [3], this specific 3-fluorophenyl derivative is a rational choice for structure-activity relationship (SAR) studies. Its distinct physicochemical profile (XLogP3 2.9, HBA 4) [4] allows researchers to probe the effect of 3-fluorophenyl substitution on kinase selectivity and potency relative to non-fluorinated or 4-fluorophenyl analogs.

Cross-Coupling Chemistry Leveraging 5-Bromo Handle

The 5-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The higher purity grade (NLT 97%) [5] is particularly advantageous for such reactions, where halogen content and purity directly influence catalyst turnover and yield. Procurement of this building block enables the efficient diversification of the pyrimidine core at the 5-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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